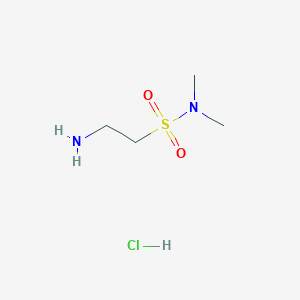
Methyl(2,2,2-trifluoro-1-phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2,2,2-trifluoro-1-phenylethyl)amine is a chemical compound with the CAS Number: 65687-09-4 . It has a molecular weight of 189.18 . The IUPAC name for this compound is N-methyl-N-(2,2,2-trifluoro-1-phenylethyl)amine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Methyl(2,2,2-trifluoro-1-phenylethyl)amine is 1S/C9H10F3N/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h2-6,8,13H,1H3 . The InChI key is PARXLQDTVSGAAM-UHFFFAOYSA-N . The Canonical SMILES representation is CNC(C1=CC=CC=C1)C(F)(F)F .Physical And Chemical Properties Analysis
Methyl(2,2,2-trifluoro-1-phenylethyl)amine has a molecular weight of 189.18 g/mol . It has a topological polar surface area of 12 Ų . The compound has a rotatable bond count of 2 . It has a complexity of 149 . The compound is a liquid at room temperature .Scientific Research Applications
Solvolysis Studies
Methyl(2,2,2-trifluoro-1-phenylethyl)amine has been used in solvolysis studies. The solvolysis rates of 2,2,2-trifluoro-1- (3-chlorophenyl)-1- (substituted phenyl)ethyl and 2,2,2-trifluoro-1- (3,5-dichlorophenyl)-1- (substituted phenyl)ethyl tosylates or bromides were measured . This research helps in understanding the effects of substituents on solvolysis .
Drug Development
The trifluoromethyl group, which is part of the structure of Methyl(2,2,2-trifluoro-1-phenylethyl)amine, is found in many FDA-approved drugs . The trifluoromethyl group contributes to the pharmacological activities of these drugs .
Organic Synthesis
Methyl(2,2,2-trifluoro-1-phenylethyl)amine can be used in organic synthesis. For example, it was used in the synthesis of (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium .
Study of Fluorine-Containing Compounds
Methyl(2,2,2-trifluoro-1-phenylethyl)amine can be used in the study of fluorine-containing compounds. Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Geometrical Optimization Studies
The optimization of the geometries of 2,2,2-trifluoro-1,1-diphenylethyl cation and some ring-substituted derivatives was performed at the RHF/6-31G * level . This research helps in understanding the conformations of symmetric and unsymmetric diaryl cations .
Resonance Interaction Studies
Methyl(2,2,2-trifluoro-1-phenylethyl)amine can be used in resonance interaction studies. The variable aryl rings in this series show the largest extent of resonance interaction with the extraordinary deactivated carbenium ion center by α -CF 3 and α - (3,5-dichlorophenyl) groups in the transition state .
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms . The signal word for this compound is "Danger" . The hazard statements associated with this compound are H302, H315, H318, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through nucleophilic addition , but more detailed studies are required to confirm this and to understand any resulting changes.
Biochemical Pathways
The compound might be involved in the synthesis of chiral amines , but the downstream effects of this are not clear
properties
IUPAC Name |
2,2,2-trifluoro-N-methyl-1-phenylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h2-6,8,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARXLQDTVSGAAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(2,2,2-trifluoro-1-phenylethyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














